molecular formula C10H20N2O B13750967 (3S,6R)-3,6-Bis(1-methylethyl)

(3S,6R)-3,6-Bis(1-methylethyl)

Cat. No.: B13750967
M. Wt: 184.28 g/mol
InChI Key: AVSBPSCOEIECKF-IUCAKERBSA-N
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Description

(3S,6R)-3,6-Bis(1-methylethyl) is a chiral organic compound characterized by the presence of two isopropyl groups attached to a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,6R)-3,6-Bis(1-methylethyl) typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of a suitable precursor, such as a diene or an enone, using a chiral rhodium or ruthenium catalyst. The reaction is usually carried out under mild conditions, with hydrogen gas as the reducing agent.

Industrial Production Methods

In an industrial setting, the production of (3S,6R)-3,6-Bis(1-methylethyl) may involve the use of large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of chiral ligands and catalysts is crucial to maintain the desired stereochemistry. Additionally, purification steps such as crystallization or chromatography are employed to isolate the pure enantiomer.

Chemical Reactions Analysis

Types of Reactions

(3S,6R)-3,6-Bis(1-methylethyl) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form ketones or alcohols, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the compound into different hydrocarbons or alcohols.

    Substitution: The isopropyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a metal catalyst are frequently used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

(3S,6R)-3,6-Bis(1-methylethyl) has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex molecules and pharmaceuticals.

    Biology: The compound can be used in studies of enzyme-substrate interactions and as a probe for understanding biological pathways.

    Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and fragrances.

Mechanism of Action

The mechanism by which (3S,6R)-3,6-Bis(1-methylethyl) exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, influencing various biochemical pathways. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity for molecular targets.

Comparison with Similar Compounds

Similar Compounds

    (3S,6R)-3,6-Bis(1-methylethyl)-2,5-diketopiperazine: A related compound with similar stereochemistry but different functional groups.

    (3R,6S)-3,6-Bis(1-methylethyl): The enantiomer of (3S,6R)-3,6-Bis(1-methylethyl), which may have different biological activities and properties.

    (3S,6R)-3,6-Bis(1-methylethyl)-4-hydroxy-2-pyrone: A compound with a similar backbone but additional functional groups.

Uniqueness

(3S,6R)-3,6-Bis(1-methylethyl) is unique due to its specific stereochemistry, which can significantly influence its chemical reactivity and biological activity. The presence of two isopropyl groups also distinguishes it from other similar compounds, providing unique steric and electronic properties.

Properties

Molecular Formula

C10H20N2O

Molecular Weight

184.28 g/mol

IUPAC Name

(3S,6R)-3,6-di(propan-2-yl)piperazin-2-one

InChI

InChI=1S/C10H20N2O/c1-6(2)8-5-11-9(7(3)4)10(13)12-8/h6-9,11H,5H2,1-4H3,(H,12,13)/t8-,9-/m0/s1

InChI Key

AVSBPSCOEIECKF-IUCAKERBSA-N

Isomeric SMILES

CC(C)[C@@H]1CN[C@H](C(=O)N1)C(C)C

Canonical SMILES

CC(C)C1CNC(C(=O)N1)C(C)C

Origin of Product

United States

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